Dicyclopentylamine: A Technical Guide to its Chemical Properties and Structure
Dicyclopentylamine: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclopentylamine, with the systematic IUPAC name N-cyclopentylcyclopentanamine, is a secondary amine characterized by the presence of two cyclopentyl rings attached to a nitrogen atom. This symmetrical structure imparts specific physicochemical properties that make it a subject of interest in various chemical and pharmaceutical research domains. This technical guide provides an in-depth overview of the chemical properties, structure, and general experimental protocols related to dicyclopentylamine, tailored for a scientific audience.
Chemical and Physical Properties
The fundamental chemical and physical properties of dicyclopentylamine are summarized below. It is important to note that while some data are readily available, specific experimental values for properties such as boiling point, density, and solubility are not consistently reported in the literature.
Identification and Structure
| Property | Value | Source |
| IUPAC Name | N-cyclopentylcyclopentanamine | [1] |
| Synonyms | Dicyclopentylamine, N,N-dicyclopentylamine | [1][2] |
| CAS Number | 20667-16-7 | [1][2] |
| Molecular Formula | C₁₀H₁₉N | [1][2] |
| Molecular Weight | 153.26 g/mol | [1] |
| Canonical SMILES | C1CCC(C1)NC2CCCC2 | [3] |
| InChI | InChI=1S/C10H19N/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | [1] |
| InChIKey | FUUUBHCENZGYJA-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Notes |
| Boiling Point | Data not available | For comparison, the related compound dipentylamine has a boiling point of 202-203 °C.[4] |
| Melting Point | >245 °C (hydrochloride salt) | The melting point of the free base is not readily available.[5] |
| Density | Data not available | For comparison, the related compound dipropylamine has a density of 0.738 g/mL.[6] |
| Solubility | Expected to be sparingly soluble in water. | As a secondary amine with significant hydrocarbon character, it is expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. The related compound dipentylamine is very slightly soluble in water.[7][8] |
| pKa (conjugate acid) | Estimated to be around 11 | A specific experimental pKa value is not readily available. The pKa of the conjugate acid of the structurally similar diisopropylamine is 11.07, and for dipentylamine is 11.16.[8][9] |
| XLogP3-AA | 2.3 | This value indicates a moderate lipophilicity.[1] |
Chemical Structure
Dicyclopentylamine consists of a central nitrogen atom bonded to a hydrogen atom and two cyclopentyl rings. The cyclopentyl rings are non-planar, puckered structures, which can adopt various conformations. The nitrogen atom has a lone pair of electrons, which is responsible for the basicity and nucleophilicity of the molecule.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of dicyclopentylamine are not extensively published in peer-reviewed literature. However, based on general organic chemistry principles, the following sections outline representative methodologies.
Synthesis: Reductive Amination of Cyclopentanone
A common and effective method for the synthesis of secondary amines like dicyclopentylamine is the reductive amination of a ketone with a primary amine.[10][11] In this case, cyclopentanone can be reacted with cyclopentylamine in the presence of a reducing agent.
Reaction Scheme:
Cyclopentanone + Cyclopentylamine → Dicyclopentylamine
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanone (1.0 eq) and cyclopentylamine (1.0-1.2 eq) in a suitable solvent such as methanol or ethanol.
-
Reductant Addition: Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess reducing agent by the careful addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude dicyclopentylamine can be purified by vacuum distillation or column chromatography on silica gel.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of dicyclopentylamine due to its volatility.[12][13]
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
If necessary, derivatization with a suitable agent can be performed to improve chromatographic performance, although it is often not required for secondary amines.
Instrumentation (Representative Parameters):
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
Expected Fragmentation: The mass spectrum of dicyclopentylamine is expected to show a molecular ion peak (M⁺) at m/z 153. Key fragmentation patterns would likely involve the loss of a cyclopentyl radical (m/z 69) to give a fragment at m/z 84, and alpha-cleavage adjacent to the nitrogen atom.
Reactivity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding signaling pathways in which dicyclopentylamine is directly involved. Its reactivity is characteristic of a typical secondary amine.
Basicity and Salt Formation
The lone pair of electrons on the nitrogen atom makes dicyclopentylamine a weak base. It will react with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it will form dicyclopentylammonium chloride.
Nucleophilicity
Dicyclopentylamine is a good nucleophile and will participate in a variety of reactions where it attacks an electrophilic center.
-
Acylation: It reacts with acid chlorides and acid anhydrides to form N,N-dicyclopentylamides. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.
-
Alkylation: Reaction with alkyl halides can lead to the formation of tertiary amines and, upon further alkylation, quaternary ammonium salts.[14] The reaction conditions can be controlled to favor the desired product.
-
Reaction with Carbonyls: With aldehydes and ketones, secondary amines like dicyclopentylamine can form enamines.[14]
Safety and Hazards
The Globally Harmonized System (GHS) classification for dicyclopentylamine indicates several hazards.[1]
| GHS Hazard Statement | Description |
| H227 | Combustible liquid |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Dicyclopentylamine is a secondary amine with a unique symmetrical structure. While comprehensive experimental data is not widely available, its properties and reactivity can be largely inferred from the general behavior of secondary amines. The representative protocols provided in this guide offer a starting point for researchers working with this compound. Further investigation is warranted to fully characterize its physicochemical properties and explore its potential applications in drug development and other scientific fields.
References
- 1. Dicyclopentylamine | C10H19N | CID 247671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - Dicyclopentylamine (C10H19N) [pubchemlite.lcsb.uni.lu]
- 4. ICSC 0537 - DI-n-PENTYLAMINE [chemicalsafety.ilo.org]
- 5. Dicyclopentylamine hydrochloride | CAS 69053-83-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. Dipropylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Dipentylamine | C10H23N | CID 16316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diisopropylamine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2,5-Dichloropentylamine | C5H11Cl2N | CID 533936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nist.gov [nist.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
